
N-Desmethyl Iatinib Mesylate: A Comprehensive
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Desmethyl imatinib mesylate

Cat. No.: B052777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Desmethyl imatinib, also known as Norimatinib or CGP74588, is the principal and

pharmacologically active metabolite of imatinib, a cornerstone in the targeted therapy of

chronic myeloid leukemia (CML) and other malignancies. This technical guide provides an in-

depth overview of N-Desmethyl imatinib mesylate, focusing on its function as a c-Abl tyrosine

kinase inhibitor. This document details its mechanism of action, chemical properties, and

metabolism, and presents a compilation of its pharmacokinetic data. Furthermore, it provides

detailed experimental protocols for its synthesis and for the assessment of its inhibitory activity

against c-Abl kinase. Visual representations of key signaling pathways and experimental

workflows are included to facilitate a comprehensive understanding of this significant

compound in cancer research and drug development.

Introduction
Imatinib revolutionized cancer therapy as the first commercially successful tyrosine kinase

inhibitor, primarily targeting the Bcr-Abl fusion protein characteristic of CML.[1] Its major active

metabolite, N-Desmethyl imatinib, is formed through the demethylation of the parent drug,

primarily by cytochrome P450 enzymes, and exhibits a comparable in vitro potency against the

Bcr-Abl kinase.[2][3] Understanding the properties and activity of N-Desmethyl imatinib is

crucial for a complete picture of imatinib's efficacy and for the development of next-generation
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kinase inhibitors. This guide serves as a technical resource for professionals engaged in

research and development in this field.

Chemical and Physical Properties
N-Desmethyl imatinib is a derivative of benzamide with a molecular structure that includes

piperazine, pyridine, and pyrimidine rings. The key structural difference from imatinib is the

absence of a methyl group on one of the nitrogen atoms in the piperazine ring.[4]

Property Value Reference

Chemical Formula C₂₈H₂₉N₇O [5]

Molecular Weight 479.58 g/mol [5]

CAS Number 404844-02-6 [5]

Appearance Solid [6]

Synonyms
Norimatinib, CGP74588, N-

Desmethyl Gleevec
[6][7]

Mechanism of Action
N-Desmethyl imatinib functions as a competitive inhibitor at the ATP-binding site of the c-Abl

tyrosine kinase domain.[7] By occupying this site, it prevents the phosphorylation of substrate

proteins, thereby blocking downstream signaling pathways that are crucial for cell proliferation

and survival in Bcr-Abl-positive cancer cells.[7][8] The inhibition of these pathways ultimately

leads to the induction of apoptosis in the malignant cells.[9]

Metabolism and Pharmacokinetics
Imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system,

with CYP3A4 being the major contributor to the formation of N-Desmethyl imatinib.[3][10] Other

isoforms such as CYP2C8 may also be involved.[10] The metabolite is pharmacologically

active and circulates in the plasma, although generally at lower concentrations than the parent

drug.[11]
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Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of N-Desmethyl imatinib from

various studies. It is important to note that these values can vary depending on the patient

population, dosage, and analytical methods used.

Parameter Value Condition Reference

Elimination Half-life

(t½)
~40 hours Healthy Volunteers [2]

~74.3 hours
Patients with CML or

ALL
[11]

Time to Maximum

Concentration (Tmax)
~2-4 hours CML Patients [12]

Area Under the Curve

(AUC)
Variable CML Patients [12]

Plasma Concentration 17% of imatinib
Patients with CML or

ALL
[13]

Experimental Protocols
Synthesis of N-Desmethyl Imatinib Mesylate
While specific proprietary synthesis methods may vary, a general synthetic route for imatinib

and its derivatives can be adapted for N-Desmethyl imatinib.[4][14] A common approach

involves the coupling of key intermediates. A generalized multi-step synthesis is outlined below:

Condensation: Reaction of 1-(3-pyridyl)ethanone with dimethylformamide dimethyl acetal to

form an enaminone.

Cyclization: The enaminone is then reacted with N-(5-amino-2-methylphenyl)guanidine to

form the pyrimidine ring system.

N-Arylation: The resulting aminopyrimidine is coupled with a protected 4-(piperazin-1-

ylmethyl)benzoyl chloride derivative. The protecting group on the piperazine is crucial to

prevent N-methylation.
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Deprotection: Removal of the protecting group from the piperazine nitrogen.

Salt Formation: The final compound is treated with methanesulfonic acid to yield N-
Desmethyl imatinib mesylate.

Note: This is a generalized scheme. The specific reagents, solvents, and reaction conditions

would need to be optimized for yield and purity.

c-Abl Kinase Inhibition Assay
The inhibitory activity of N-Desmethyl imatinib mesylate against c-Abl kinase can be

determined using various assay formats, including radioactive and non-radioactive methods. A

common non-radioactive, luminescence-based assay is described below.[13][15][16]

Materials:

Recombinant c-Abl kinase

Kinase substrate (e.g., Abltide)

ATP

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

N-Desmethyl imatinib mesylate (test inhibitor)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

96-well or 384-well plates

Luminometer

Procedure:

Prepare serial dilutions of N-Desmethyl imatinib mesylate in the kinase buffer.

In a multi-well plate, add the c-Abl kinase and the test inhibitor at various concentrations.

Include a positive control (no inhibitor) and a negative control (no kinase).
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Incubate the kinase and inhibitor mixture for a predetermined time (e.g., 10-15 minutes) at

room temperature to allow for binding.

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay kit according to the manufacturer's instructions. This typically involves adding

an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to

convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor

concentration.

Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to

N-Desmethyl imatinib mesylate.
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Click to download full resolution via product page

Caption: Imatinib Metabolism to N-Desmethyl Imatinib.
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Simplified c-Abl Signaling and Inhibition
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Kinase Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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